molecular formula C21H33NO2 B294995 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate

1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate

Cat. No. B294995
M. Wt: 331.5 g/mol
InChI Key: LIXBXGQITYSGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of piperidine and benzoate, and its synthesis method involves the reaction of 3,5-di-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This activity suggests that it may have potential as a treatment for Alzheimer's disease. It has also been shown to bind to dopamine receptors, which suggests that it may have potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to have antioxidant activity, which suggests that it may have potential as a treatment for oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory activity, which suggests that it may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is its potential as a drug candidate for the treatment of various diseases. It has been shown to have promising activity against Alzheimer's disease and Parkinson's disease, which are currently incurable. Additionally, it has potential applications in organic synthesis and material science. However, one of the limitations of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in other scientific fields, such as organic synthesis and material science. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate.

Scientific Research Applications

1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate has potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential application as a liquid crystal material.

properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C21H33NO2/c1-20(2,3)16-11-15(12-17(13-16)21(4,5)6)19(23)24-18-9-8-10-22(7)14-18/h11-13,18H,8-10,14H2,1-7H3

InChI Key

LIXBXGQITYSGOE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2CCCN(C2)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2CCCN(C2)C)C(C)(C)C

Origin of Product

United States

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